molecular formula C38H54N6O11 B6288496 Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH CAS No. 1872226-96-4

Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH

Cat. No.: B6288496
CAS No.: 1872226-96-4
M. Wt: 770.9 g/mol
InChI Key: MQYVNPBTHDTEMP-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH is a synthetic peptide derivative used in various scientific research applications. This compound is characterized by the presence of multiple protective groups, including fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and polyethylene glycol (PEG). These protective groups are essential for the stability and functionality of the peptide during synthesis and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group using a base such as piperidine. Subsequent amino acids are then coupled to the growing chain using coupling reagents like HBTU or DIC, with each step followed by deprotection and washing .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product, ensuring its high purity and quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH is unique due to the presence of the PEG moiety, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoylamino]methylidene]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54N6O11/c1-37(2,3)54-34(48)41-19-21-52-23-22-51-20-18-40-33(47)43-32(44-36(50)55-38(4,5)6)39-17-11-16-30(31(45)46)42-35(49)53-24-29-27-14-9-7-12-25(27)26-13-8-10-15-28(26)29/h7-10,12-15,29-30H,11,16-24H2,1-6H3,(H,41,48)(H,42,49)(H,45,46)(H3,39,40,43,44,47,50)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYVNPBTHDTEMP-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N6O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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